

AFM characterization of exfoliated tungsten disulfide flakes

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A Comprehensive Guide to Atomic Force Microscopy (AFM) Characterization of Exfoliated Tungsten Disulfide (WS₂) Flakes

This guide provides a detailed comparison of Atomic Force Microscopy (AFM) techniques for the characterization of exfoliated **tungsten disulfide** (WS₂) flakes. It is intended for researchers, scientists, and drug development professionals who utilize 2D materials in their work. This document outlines the experimental protocols for sample preparation and AFM analysis, presents quantitative data comparing different AFM modes, and includes diagrams to illustrate key workflows and principles.

Introduction to AFM for 2D Material Characterization

Atomic Force Microscopy is a powerful tool for characterizing the morphology and physical properties of two-dimensional (2D) materials like **tungsten disulfide** (WS₂) at the nanoscale.

[1] Unlike optical microscopy techniques, AFM can provide precise measurements of flake thickness, surface roughness, and other mechanical and electrical properties with sub-nanometer resolution.[1][2] This capability is crucial for quality control and for understanding the structure-property relationships in exfoliated 2D materials.

Several AFM modes are commonly employed for the characterization of 2D materials, each with its own advantages and disadvantages. The most common modes are Tapping Mode, Contact Mode, and PeakForce Tapping Mode.[2][3] The choice of mode depends on the specific properties of the sample and the information required.

Comparative Analysis of AFM Modes for WS₂ Characterization

The selection of an appropriate AFM imaging mode is critical for obtaining accurate and high-quality data on exfoliated WS₂ flakes while minimizing damage to the sample. This section compares the performance of Tapping Mode, Contact Mode, and PeakForce Tapping Mode for the characterization of WS₂.

Parameter	Tapping Mode	Contact Mode	PeakForce Tapping Mode
Principle of Operation	The cantilever oscillates near its resonance frequency, intermittently "tapping" the sample surface.[4]	The tip is in continuous contact with the sample surface and is dragged across it.[5]	The probe performs a very fast force-distance curve at each pixel, with the peak force controlled by a feedback loop.[6][7]
Interaction Forces	Lower lateral forces, reducing sample damage.[4]	High lateral (frictional) forces can damage soft samples and the tip.[5]	Precisely controlled, extremely low imaging forces (piconewton level).[6]
Imaging Speed	Moderate to fast.[8]	Can be fast for robust samples.	Generally slower than tapping mode but offers more detailed information.
Resolution	High resolution is achievable.	Can provide high resolution on hard, flat samples.	Offers very high resolution, even on soft and delicate samples.[6]
Quantitative Data	Primarily topographic information (height, roughness). Phase imaging provides qualitative information on material properties.	Topography, friction, and conductivity measurements are possible.	Simultaneous quantitative mapping of various properties like modulus, adhesion, and deformation, in addition to topography.[7]
Suitability for WS2	Well-suited for routine topographic imaging of WS2 flakes, minimizing the risk of damage.	Can be used for WS2, especially for friction and conductivity studies, but with a higher risk of	Ideal for comprehensive characterization of WS2, providing high-resolution topography and quantitative

damaging the flakes.
[9]

nanomechanical data
with minimal sample
damage.[6]

Quantitative Data from AFM Characterization of Exfoliated WS₂ Flakes

The following table summarizes typical quantitative data obtained from the AFM characterization of exfoliated WS₂ flakes using different techniques and on various substrates.

Exfoliation Method	Substrate	AFM Mode	Flake Thickness (nm)	Surface Roughness (RMS)	Reference
Mechanical Exfoliation	SiO ₂ /Si	Not Specified	Monolayer: ~0.8; Bilayer: ~1.6	-	[10][11]
Chemical Vapor Deposition	SiO ₂ /Si	Not Specified	Monolayer: 1.1 ± 0.3 nm	0.3 ± 0.1 nm	[12]
Solution-based Thermolysis	SiO ₂ /Si	Not Specified	6.5 ± 0.68 nm	0.68 nm	[13]
Solution-based Thermolysis	Sapphire	Not Specified	6.0 ± 0.1 nm	0.1 nm	[13]
Au-assisted Exfoliation	Au	Not Specified	Monolayer	-	[14]
Ag-assisted Exfoliation	Ag	Not Specified	Monolayer	-	[14]
Liquid Phase Exfoliation	Si	Not Specified	Mean of six layers	-	[15]

Note: The measured thickness of a single WS₂ layer by AFM is often greater than the theoretical value (~0.65 nm) due to factors such as tip-sample interactions and the presence of adsorbed water layers.[\[11\]](#)

Experimental Protocols

Detailed methodologies for the preparation and characterization of exfoliated WS₂ flakes are crucial for reproducibility.

Sample Preparation: Mechanical Exfoliation on SiO₂/Si

- **Substrate Cleaning:** Start with a clean Si wafer with a 300 nm oxide layer (SiO₂/Si). Clean the substrate by sonicating in acetone, followed by isopropanol, each for 10 minutes. Dry the substrate with a stream of nitrogen gas.
- **Exfoliation:** Use high-quality WS₂ single crystals. Press a piece of adhesive tape (e.g., Scotch tape) onto the crystal to peel off a thin layer.
- **Repeated Peeling:** Fold the tape onto itself and peel it apart multiple times to further thin the WS₂ layer.
- **Transfer to Substrate:** Gently press the tape with the exfoliated flakes onto the cleaned SiO₂/Si substrate.
- **Tape Removal:** Slowly peel off the tape, leaving behind WS₂ flakes of varying thicknesses on the substrate.
- **Locating Flakes:** Use an optical microscope to locate monolayer and few-layer flakes. Monolayer WS₂ on 300 nm SiO₂/Si has a distinct optical contrast.

Sample Preparation: Liquid Phase Exfoliation and Deposition

- **Dispersion Preparation:** Disperse WS₂ powder in a suitable solvent, such as isopropanol (IPA) or N-methyl-2-pyrrolidone (NMP).[\[16\]](#)[\[17\]](#) The use of a surfactant like sodium dodecyl benzene sulfonate (SDBS) in water can also be effective.[\[17\]](#)

- **Sonication:** Sonicate the dispersion using a probe sonicator or a sonication bath to facilitate exfoliation.[16] Optimize sonication time and power to maximize the yield of thin flakes.
- **Centrifugation:** Centrifuge the sonicated dispersion to separate thicker, unexfoliated material from the supernatant containing thinner flakes.
- **Deposition:** Carefully extract the supernatant. For AFM imaging, dilute the dispersion to avoid aggregation.[16] Deposit a small drop of the diluted dispersion onto a clean substrate (e.g., SiO₂/Si) and allow the solvent to evaporate.

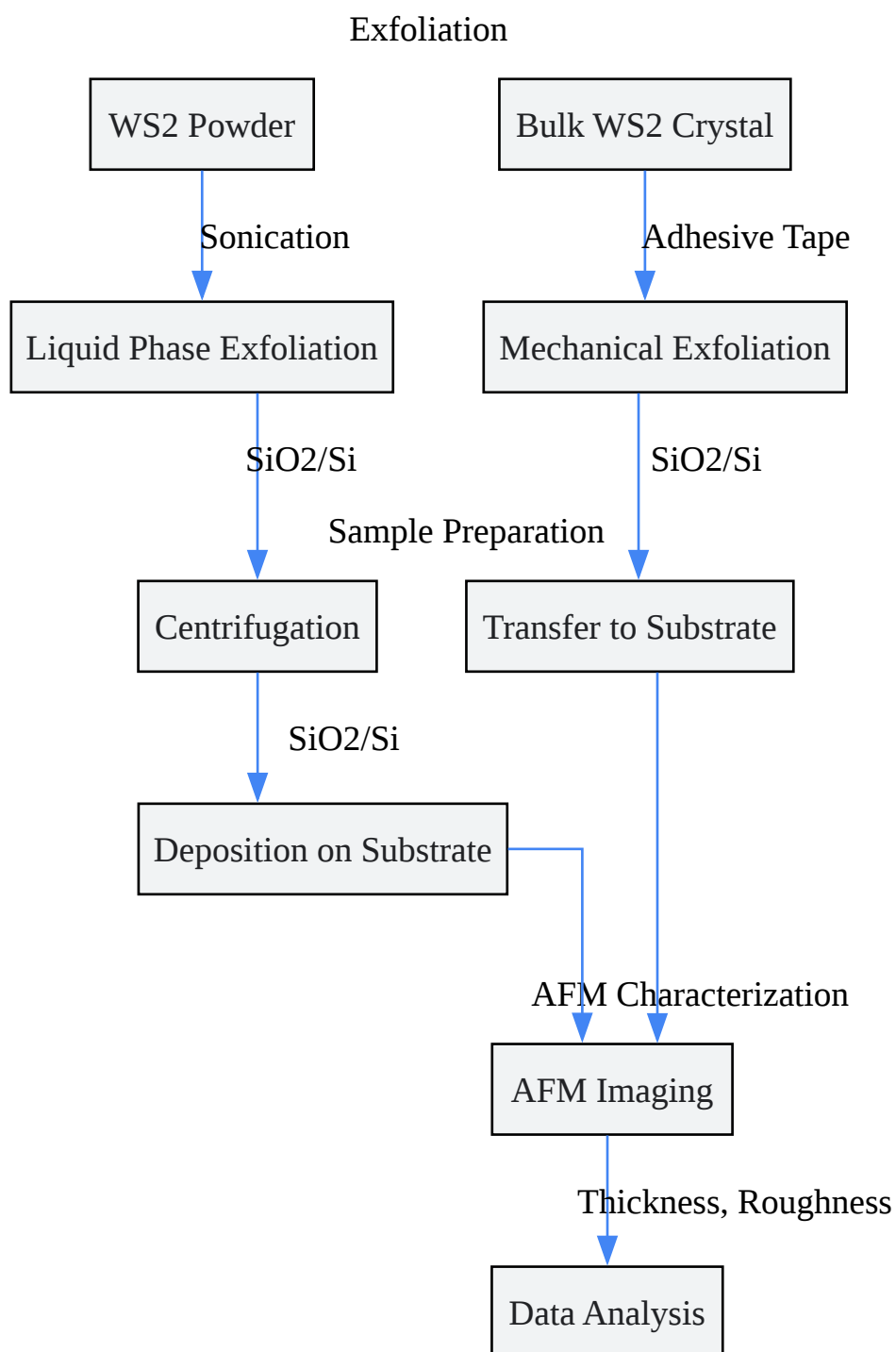
AFM Imaging Protocol (Tapping Mode)

- **Cantilever Selection:** Choose a silicon cantilever suitable for tapping mode imaging in air, typically with a resonant frequency in the range of 200-400 kHz and a spring constant of 20-80 N/m.
- **Cantilever Tuning:** Mount the cantilever and perform a frequency sweep to determine its resonant frequency.
- **Engage and Setpoint:** Approach the sample surface and engage the tip. Set the amplitude setpoint to a value that is typically 50-90% of the free air amplitude to ensure gentle tapping.
- **Scan Parameters:** Start with a scan size of a few micrometers to locate the flakes. Set the scan rate to 0.5-1.5 Hz. The integral and proportional gains of the feedback loop should be optimized to accurately track the topography.
- **Image Acquisition:** Acquire both the height and phase images. The height image provides topographical information, while the phase image can reveal variations in material properties.
- **Data Analysis:** Use the AFM software to measure the height profile across the edge of a flake to determine its thickness. Calculate the root-mean-square (RMS) roughness of the flake surface from a selected area.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of exfoliated WS₂ flakes using AFM.

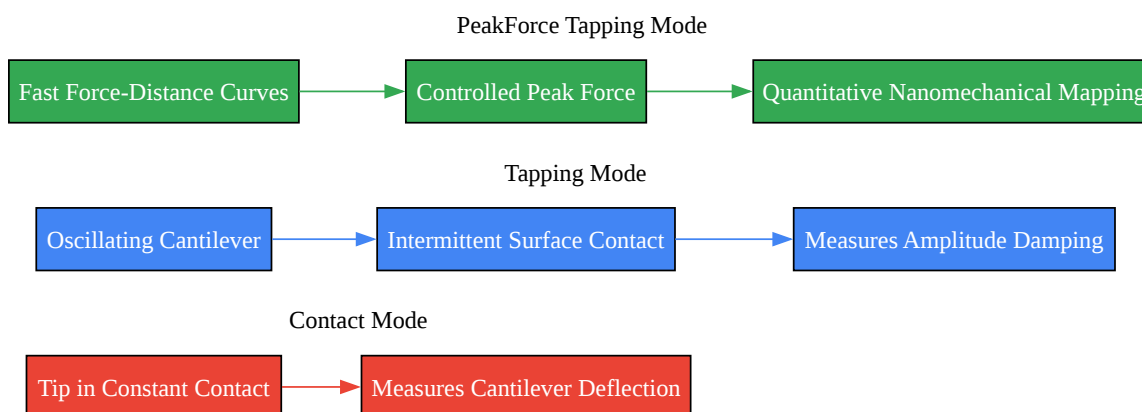


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Figure 1. Experimental workflow for AFM characterization of exfoliated WS₂.

Comparison of AFM Mode Principles

This diagram illustrates the fundamental operational principles of Contact, Tapping, and PeakForce Tapping AFM modes.



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Figure 2. Principles of different AFM modes.

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